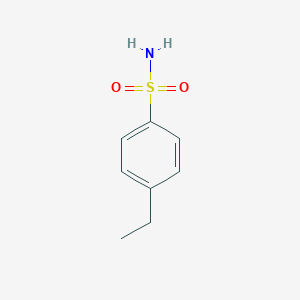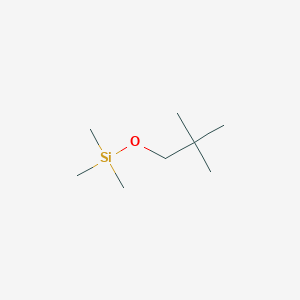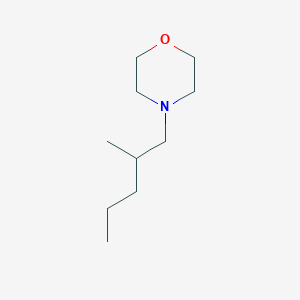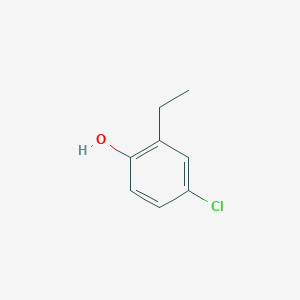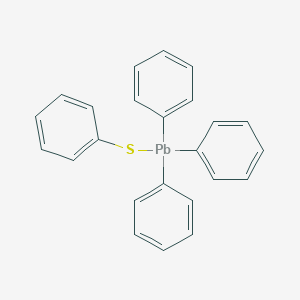
Triphenyl(phenylthio)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(phenylthio)plumbane, also known as TPPP, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. TPPP is a member of the organolead compounds and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Triphenyl(phenylthio)plumbane is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Triphenyl(phenylthio)plumbane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Triphenyl(phenylthio)plumbane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and protein phosphatases. Triphenyl(phenylthio)plumbane has also been shown to induce oxidative stress in cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Triphenyl(phenylthio)plumbane in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that Triphenyl(phenylthio)plumbane is toxic and must be handled with care. It can also be difficult to work with due to its insolubility in water.
Direcciones Futuras
There are many potential future directions for research involving Triphenyl(phenylthio)plumbane. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of Triphenyl(phenylthio)plumbane and its potential side effects. Additionally, there is potential for the use of Triphenyl(phenylthio)plumbane in the development of new materials, such as polymers and catalysts.
Métodos De Síntesis
The synthesis of Triphenyl(phenylthio)plumbane involves the reaction between lead acetate and thiophenol in the presence of triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The product is then purified by recrystallization to obtain pure Triphenyl(phenylthio)plumbane.
Aplicaciones Científicas De Investigación
Triphenyl(phenylthio)plumbane has been extensively studied for its potential use in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer in polymers. Triphenyl(phenylthio)plumbane has also been studied for its potential use in the treatment of cancer, as it has been shown to have antitumor activity.
Propiedades
Número CAS |
15590-77-9 |
|---|---|
Nombre del producto |
Triphenyl(phenylthio)plumbane |
Fórmula molecular |
C24H20PbS |
Peso molecular |
548 g/mol |
Nombre IUPAC |
triphenyl(phenylsulfanyl)plumbane |
InChI |
InChI=1S/C6H6S.3C6H5.Pb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5,7H;3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
BQBUWUDGISVYKZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
15590-77-9 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



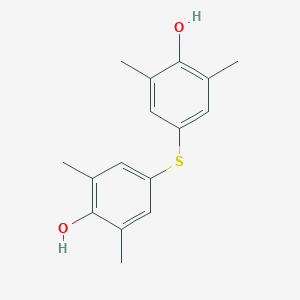
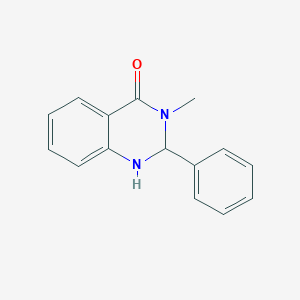
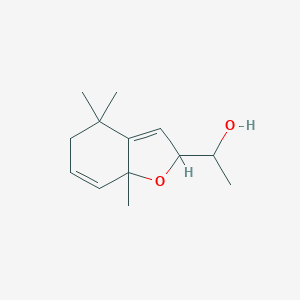
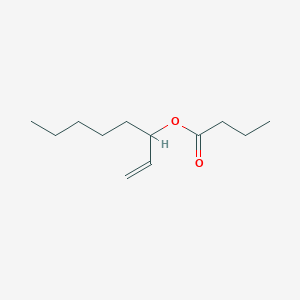
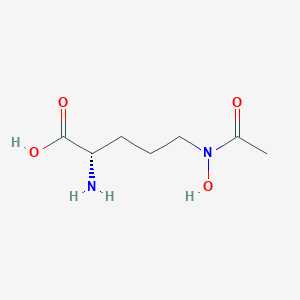
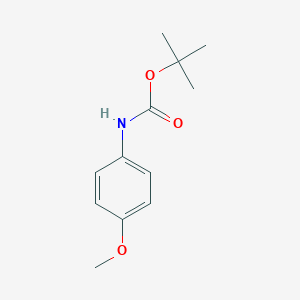

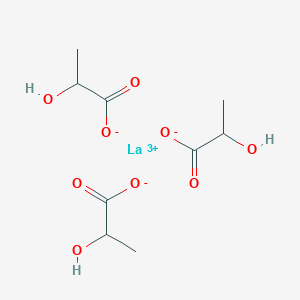
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

